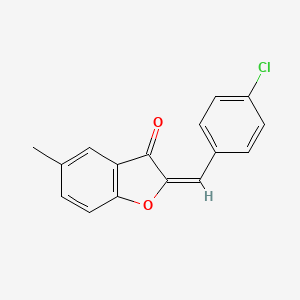
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated possible applications in the development of new pharmaceuticals, particularly for treating infections and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(4-Chlorobenzylidene)-3,4-dihydro-2H-pyrrole-based pyrrolinium salts
- 3-(4-Substituted benzylidene)-2H-pyrido[1,2-a]pyrimidine 2,4-(3H)-diones
Uniqueness
(E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to its specific structural features, such as the benzofuran core and the chlorobenzylidene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H11ClO2 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
(2E)-2-[(4-chlorophenyl)methylidene]-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9H,1H3/b15-9+ |
Clé InChI |
HKGNMIRZIKDJRD-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)Cl)/C2=O |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















